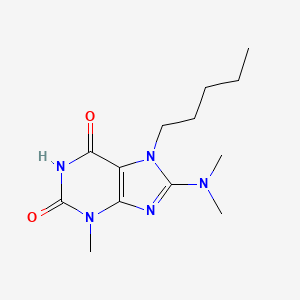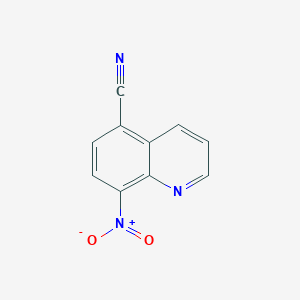
8-Nitroquinoline-5-carbonitrile
説明
8-Nitroquinoline-5-carbonitrile is a chemical compound with the CAS Number: 1394085-55-2 . It has a molecular weight of 199.17 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 8-Nitroquinoline-5-carbonitrile is1S/C10H5N3O2/c11-6-7-3-4-9 (13 (14)15)10-8 (7)2-1-5-12-10/h1-5H . This indicates the presence of 10 carbon atoms, 5 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms in the molecule. Physical And Chemical Properties Analysis
8-Nitroquinoline-5-carbonitrile is a powder that is stored at room temperature .科学的研究の応用
Excited State Proton Transfer Studies
Excited State Proton Transfer in 8-Hydroxy-5-Nitroquinoline
The photochemistry of 8-hydroxy-5-nitroquinoline, a compound related to 8-Nitroquinoline-5-carbonitrile, was investigated using spectroscopic techniques. This study provided insights into the photophysical properties of nitroquinoline derivatives, showing that the excited state proton transfer plays a crucial role in their photochemical behavior, which could be relevant for understanding their antimicrobial and anticancer properties (Wang et al., 2022).
Chemical Synthesis and Reactions
Reactions with Potassium Cyanide
Research on the reaction of nitroquinolines with potassium cyanide in methanol solution demonstrated the formation of o-methoxyquinoline-carbonitrile and 1-aminosoxazoloquinoline, highlighting the chemical versatility of nitroquinoline compounds for synthetic applications (Okamoto et al., 1969).
Synthesis of Derivatives and Biological Activity
Synthesis and Characterization of 2-Deoxo-5-Deazaalloxazines
A study focused on the synthesis of derivatives starting from 2-Amino-4-methylquinoline-3-carbonitrile, leading to compounds with potential antitumor activity. This research indicates the broader applicability of nitroquinoline derivatives in medicinal chemistry (Sarhan et al., 2001).
Antimicrobial Properties
Antimicrobial Activities of Ag(I) Quinoline Compounds
The synthesis and structural analysis of several Ag(I) quinoline complexes, including those derived from nitroquinoline, showed promising antimicrobial activities against multidrug-resistant bacterial strains. This research underscores the potential of nitroquinoline derivatives in developing new antimicrobial agents (Massoud et al., 2013).
Novel Synthesis Methods
Microwave-Assisted Synthesis
An alternative synthesis method for 8-Amino-2-methyl-3,4-dihydroisoquinolin-1-one, starting from a nitrobenzonitrile derivative, showcases the advancements in synthetic methodologies for preparing nitroquinoline derivatives more efficiently (Glossop, 2007).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also suspected of causing genetic defects and cancer .
特性
IUPAC Name |
8-nitroquinoline-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O2/c11-6-7-3-4-9(13(14)15)10-8(7)2-1-5-12-10/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDPOULHTXIYEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Nitroquinoline-5-carbonitrile | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


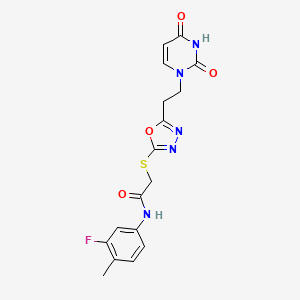
![2-[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2667047.png)

![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2667053.png)
![(1S,3R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid](/img/no-structure.png)

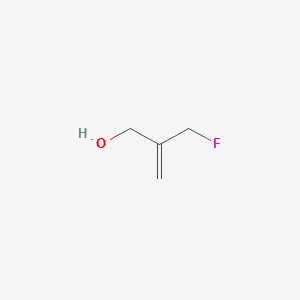
![Methyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2667057.png)
![1-[2-[(3-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone](/img/structure/B2667060.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2667061.png)
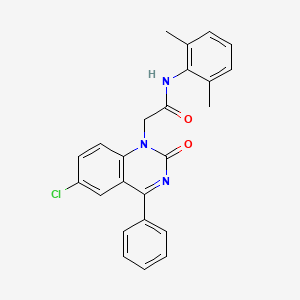
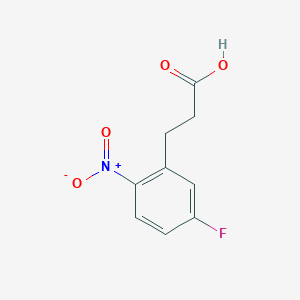
![N-(4-(tert-butyl)phenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2667065.png)
